6,7-Diethoxy-4-styrylquinazoline
Description
6,7-Diethoxy-4-styrylquinazoline is a quinazoline derivative characterized by ethoxy groups at positions 6 and 7 and a styryl group (a vinyl-substituted benzene) at position 3. Quinazolines are nitrogen-containing heterocyclic compounds widely studied for their pharmacological properties, including anticancer, antimicrobial, and kinase-inhibitory activities .
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6,7-diethoxy-4-[(E)-2-phenylethenyl]quinazoline |
InChI |
InChI=1S/C20H20N2O2/c1-3-23-19-12-16-17(11-10-15-8-6-5-7-9-15)21-14-22-18(16)13-20(19)24-4-2/h5-14H,3-4H2,1-2H3/b11-10+ |
InChI Key |
MVIQZBWZLCMZGF-ZHACJKMWSA-N |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)C(=NC=N2)/C=C/C3=CC=CC=C3)OCC |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=NC=N2)C=CC3=CC=CC=C3)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diethoxy-4-styrylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,7-diethoxyquinazoline.
Styryl Group Introduction: The styryl group is introduced through a reaction with a suitable styrene derivative under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 6,7-diethoxy-4-styrylquinazoline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6,7-diethoxy-4-styrylquinazoline can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The styryl group can be reduced to form ethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
6,7-diethoxy-4-styrylquinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Potential applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-diethoxy-4-styrylquinazoline involves its interaction with specific molecular targets. It is believed to exert its effects through:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Apoptosis Induction: It can induce apoptosis through the mitochondrial pathway, independent of the p53 protein.
Enzyme Inhibition: It may inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
Substituent-Driven Structural and Functional Differences
The biological and chemical properties of quinazolines are highly dependent on substitution patterns. Below is a comparative analysis of 6,7-Diethoxy-4-styrylquinazoline with key analogs:
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
| Compound Name | Substituents (Positions 6,7) | Substituent (Position 4) | Key Properties/Activities | Reference |
|---|---|---|---|---|
| 6,7-Diethoxy-4-styrylquinazoline | Ethoxy | Styryl | Enhanced lipophilicity, kinase inhibition potential | |
| 6,7-Dimethoxy-4-methylquinazoline | Methoxy | Methyl | Higher metabolic lability; intermediate in drug synthesis | |
| 4-Hydrazinyl-6,7-dimethoxyquinazoline | Methoxy | Hydrazinyl | Anticancer activity via DNA interaction | |
| 2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline | Methoxy | Chloro, semicarbazido | Reactive intermediate; antimicrobial applications | |
| 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline | Ethoxy, methoxy | Chloro | Dual halogen substitution; tunable reactivity |
Key Findings from Comparative Studies
Ethoxy vs. Methoxy Substitutions :
- Ethoxy groups in 6,7-Diethoxy-4-styrylquinazoline confer greater lipophilicity and resistance to oxidative demethylation compared to methoxy analogs, improving pharmacokinetic profiles .
- Methoxy-substituted compounds (e.g., 6,7-Dimethoxy-4-methylquinazoline) are more metabolically labile but easier to synthesize .
Hydrazinyl/Semicarbazido Groups: These nitrogen-rich groups enable hydrogen bonding with biological targets, favoring anticancer or antimicrobial activities . Chloro Substituents: Halogenated derivatives (e.g., 2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline) exhibit increased electrophilicity, making them reactive intermediates in synthesis .
Biological Activity Trends :
- Styryl-substituted quinazolines are under investigation for tyrosine kinase inhibition, a mechanism relevant in cancer therapy .
- Hydrazinyl and semicarbazido derivatives show promise in apoptosis induction via DNA damage pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
